molecular formula C17H18N4O2S B12531560 1H-Indazole, 3-(2-pyridinylsulfonyl)-1-(2-pyrrolidinylmethyl)- CAS No. 651336-03-7

1H-Indazole, 3-(2-pyridinylsulfonyl)-1-(2-pyrrolidinylmethyl)-

Cat. No.: B12531560
CAS No.: 651336-03-7
M. Wt: 342.4 g/mol
InChI Key: JRPWHPAQLOKYSS-UHFFFAOYSA-N
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Description

1H-Indazole, 3-(2-pyridinylsulfonyl)-1-(2-pyrrolidinylmethyl)- is a complex organic compound that belongs to the class of indazoles. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound features additional functional groups, including a pyridinylsulfonyl and a pyrrolidinylmethyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazole, 3-(2-pyridinylsulfonyl)-1-(2-pyrrolidinylmethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted benzenes.

    Introduction of Pyridinylsulfonyl Group: This step may involve sulfonylation reactions using pyridine sulfonyl chlorides under basic conditions.

    Attachment of Pyrrolidinylmethyl Group: This can be done through alkylation reactions using pyrrolidine derivatives.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Indazole, 3-(2-pyridinylsulfonyl)-1-(2-pyrrolidinylmethyl)- can undergo various chemical reactions, including:

    Oxidation: This may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Indazole, 3-(2-pyridinylsulfonyl)-1-(2-pyrrolidinylmethyl)- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptor sites, leading to modulation of signaling pathways.

    Pathways: Involvement in metabolic or signaling pathways that affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole, 3-(2-pyridinylsulfonyl)-1-(2-methyl)-: Similar structure but with a methyl group instead of a pyrrolidinylmethyl group.

    1H-Indazole, 3-(2-pyridinylsulfonyl)-1-(2-ethyl)-: Similar structure but with an ethyl group instead of a pyrrolidinylmethyl group.

Uniqueness

The presence of the pyrrolidinylmethyl group in 1H-Indazole, 3-(2-pyridinylsulfonyl)-1-(2-pyrrolidinylmethyl)- may impart unique steric and electronic properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

651336-03-7

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

3-pyridin-2-ylsulfonyl-1-(pyrrolidin-2-ylmethyl)indazole

InChI

InChI=1S/C17H18N4O2S/c22-24(23,16-9-3-4-10-19-16)17-14-7-1-2-8-15(14)21(20-17)12-13-6-5-11-18-13/h1-4,7-10,13,18H,5-6,11-12H2

InChI Key

JRPWHPAQLOKYSS-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CN2C3=CC=CC=C3C(=N2)S(=O)(=O)C4=CC=CC=N4

Origin of Product

United States

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